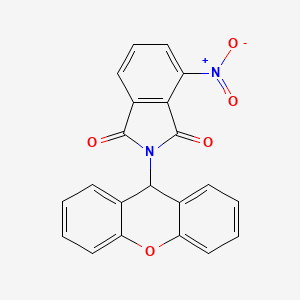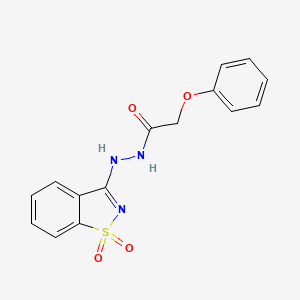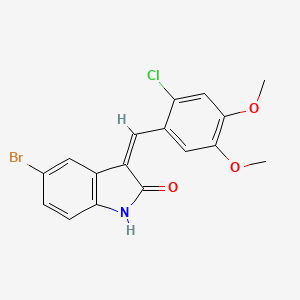![molecular formula C15H15N5O4S2 B11607879 (2E)-N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B11607879.png)
(2E)-N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a thiourea group, a furan ring, and a carbamimidamidosulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]THIOUREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(CARBAMIMIDAMIDOSULFONYL)PHENYL isothiocyanate with 3-(FURAN-2-YL)PROP-2-EN-1-OL under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-(PHENYL)THIOUREA: Similar structure but lacks the furan ring.
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]THIOUREA: Contains a thiophene ring instead of a furan ring.
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(PYRIDIN-2-YL)PROP-2-ENOYL]THIOUREA: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]THIOUREA is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N5O4S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(E)-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15N5O4S2/c16-14(17)20-26(22,23)12-6-3-10(4-7-12)18-15(25)19-13(21)8-5-11-2-1-9-24-11/h1-9H,(H4,16,17,20)(H2,18,19,21,25)/b8-5+ |
InChI Key |
HVXDPWWYCPFDLH-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11607797.png)
![3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11607800.png)
![1-[6-(4-ethoxy-3-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone](/img/structure/B11607804.png)


![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607825.png)

![6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11607844.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-phenyl-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11607849.png)

![1-benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11607855.png)
![2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11607868.png)
![(7Z)-7-(pyridin-3-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607880.png)
![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11607887.png)
